2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine is 404.15724374 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)14-3-4-15(23-9-14)27-8-7-12(10-27)11-29-17-6-5-16-24-25-18(13-1-2-13)28(16)26-17/h3-6,9,12-13H,1-2,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMIRVHURWESKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule that has attracted attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
- Molecular Formula : C19H20F3N5O
- Molecular Weight : 401.39 g/mol
- IUPAC Name : 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine
- CAS Number : 2201781-56-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways that regulate growth and proliferation. For instance, triazolo-pyridazine derivatives have shown promising inhibitory activity against c-Met kinase, a target in various cancers .
- Receptor Modulation : It may interact with specific receptors to modulate their activity, thereby affecting downstream signaling pathways critical for cellular function.
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of similar triazolo-pyridazine derivatives on various cancer cell lines. For instance:
- Compound 12e , a derivative closely related to the target compound, exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Case Studies
A notable study evaluated the biological activity of various triazolo-pyridazine derivatives against c-Met kinase and found that these compounds could effectively inhibit tumor cell growth by targeting this kinase . The study emphasized the structure-activity relationship (SAR) that enhances cytotoxicity through specific substitutions on the triazolo-pyridazine core.
Comparative Analysis with Similar Compounds
The compound's structure allows it to be compared with other known kinase inhibitors and triazole derivatives:
- Triazolo-Pyridazine Derivatives : These compounds have been shown to possess moderate to high inhibitory effects on various kinases.
- Piperazine-Based Compounds : The inclusion of piperazine moieties often enhances solubility and bioavailability.
Table 2: Comparison of Biological Activities
| Compound Type | Target Kinase | IC50 Range (μM) |
|---|---|---|
| Triazolo-Pyridazine | c-Met | 0.09 - 5 |
| Piperazine Derivatives | Various | <10 |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
